Cas no 6027-43-6 (Aspalathin)

Aspalathin is a bioactive flavonoid primarily found in rooibos (Aspalathus linearis), known for its antioxidant and anti-inflammatory properties. Structurally, it is a C-glucosyl dihydrochalcone, distinguishing it from other flavonoids. Research indicates potential benefits in modulating oxidative stress and metabolic pathways, including glucose metabolism, making it of interest in nutraceutical and pharmaceutical applications. Its stability and bioavailability have been studied to assess its efficacy in vivo. Aspalathin's unique mechanism of action, particularly in targeting Nrf2 and AMPK pathways, underscores its potential in addressing metabolic disorders. Analytical methods such as HPLC are commonly employed for its quantification, ensuring purity and consistency in research and product formulations.
Aspalathin structure
Aspalathin structure
Product Name:Aspalathin
CAS No:6027-43-6
MF:C21H24O11
MW:452.408667564392
MDL:MFCD05864858
CID:510445
PubChem ID:329747728
Update Time:2025-08-04

Aspalathin Chemical and Physical Properties

Names and Identifiers

    • Aspalathin
    • ROOIBOS
    • 1,1'-Biphenyl,2,3,3',4',5'-pentachloro
    • 2,3,3',4',5'-pcb
    • 2',3,3',4,5-PENTACHLOROBIPHENYL
    • 2',3,4,4',6'-pentahydroxydihydrochalcone-3'-C-glucoside
    • 3,3',4,4',5-pentachlorobiphenyl
    • 3'-C-fl-D-glucopyranosyl-2',3,4,4'-6'-pentahydroxydihydrochalcone
    • aspalathine
    • 3-(3,4-Dihydroxyphenyl)-1-(3-β-D-glucopyranosyl-2,4,6-trihydroxyphenyl)-1-propanone
    • 3-(3,4-Dihydroxyphenyl)-3′-β-D-glucopyranosyl-2′,4′,6′-trihydroxypropiophenone
    • SCHEMBL1933939
    • Aspalathin, primary pharmaceutical reference standard
    • 3-(3,4-dihydroxyphenyl)-1-[2,4,6-trihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]propan-1-one
    • 1-(3-C-beta-D-glucopyranosyl-2,4,6-trihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-1-propanone
    • (1S)-1,5-anhydro-1-{3-[3-(3,4-dihydroxyphenyl)propanoyl]-2,4,6-trihydroxyphenyl}-D-glucitol
    • 6027-43-6
    • NSC-791581
    • XA166975
    • DTXSID90726949
    • CHEBI:79078
    • 3-(3,4-dihydroxyphenyl)-3'-beta-D-glucopyranosyl-2',4',6'-trihydroxypropiophenone
    • NSC791581
    • 3-(3,4-Dihydroxyphenyl)-1-(3-beta-D-glucopyranosyl-2,4,6-trihydroxyphenyl)-1-propanone
    • VCPUQYKWJRESOC-VJXVFPJBSA-N
    • 3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxy-3-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)phenyl)propan-1-one
    • (1S)-1,5-anhydro-1-(3-(3-(3,4-dihydroxyphenyl)propanoyl)-2,4,6-trihydroxyphenyl)-D-glucitol
    • 3-(3,4-Dihydroxyphenyl)-3'-I2-D-glucopyranosyl-2',4',6'-trihydroxypropiophenone
    • 3-(3,4-Dihydroxyphenyl)-3'-b-D-glucopyranosyl-2',4',6'-trihydroxypropiophenone
    • 3-(3,4-Dihydroxyphenyl)-1-(3-I2-D-glucopyranosyl-2,4,6-trihydroxyphenyl)-1-propanone
    • 3'-glucosyl-2',3,4,4',6'-pentahydroxydihydrochalcone
    • Aspalathin; 1-Propanone, 3-(3,4-dihydroxyphenyl)-1-(3-ss-D-glucopyranosyl-2,4,6-trihydroxyphenyl)-; Propiophenone, 3-(3,4-dihydroxyphenyl)-3'-ss-D-glucopyranosyl-2',4',6'-trihydroxy- (7CI,8CI); 3-(3,4-Dihydroxyphenyl)-1-(3-ss-D-glucopyranosyl-2,4,6-trihydroxyphenyl)-1-p
    • 3-(3,4-Dihydroxyphenyl)-1-(3-b-D-glucopyranosyl-2,4,6-trihydroxyphenyl)-1-propanone
    • MDL: MFCD05864858
    • Inchi: 1S/C21H24O11/c22-7-14-17(28)19(30)20(31)21(32-14)16-13(27)6-12(26)15(18(16)29)10(24)4-2-8-1-3-9(23)11(25)5-8/h1,3,5-6,14,17,19-23,25-31H,2,4,7H2/t14-,17-,19+,20-,21+/m1/s1
    • InChI Key: VCPUQYKWJRESOC-VJXVFPJBSA-N
    • SMILES: O1[C@H](CO)[C@H]([C@@H]([C@H]([C@@H]1C1C(=CC(=C(C(CCC2C=CC(=C(C=2)O)O)=O)C=1O)O)O)O)O)O

Computed Properties

  • Exact Mass: 452.13200
  • Monoisotopic Mass: 452.13186158g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 9
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 6
  • Complexity: 633
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 208Ų

Experimental Properties

  • Density: 1.662±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 131-165 ºC
  • Solubility: Slightly soluble (2.5 g/l) (25 º C),
  • PSA: 208.37000
  • LogP: -0.45500

Aspalathin Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22
  • RTECS:UC1656000
  • Hazardous Material Identification: Xn
  • Storage Condition:−20°C

Aspalathin Pricemore >>

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Additional information on Aspalathin

Recent Advances in Aspalathin (6027-43-6) Research: Implications for Chemical Biology and Medicine

Aspalathin (CAS: 6027-43-6), a unique dihydrochalcone C-glucoside predominantly found in rooibos tea (Aspalathus linearis), has garnered significant attention in recent years due to its multifaceted pharmacological properties. This research briefing synthesizes the latest findings on Aspalathin, focusing on its chemical characteristics, biological activities, and potential therapeutic applications. The compound's distinct antioxidant, anti-inflammatory, and metabolic regulatory effects position it as a promising candidate for addressing chronic diseases such as diabetes, cardiovascular disorders, and neurodegenerative conditions.

Recent studies published in journals like Phytomedicine and Journal of Agricultural and Food Chemistry have elucidated Aspalathin's molecular mechanisms, particularly its role in modulating oxidative stress through Nrf2 pathway activation and its ability to improve glucose uptake via AMPK-dependent mechanisms. Advanced analytical techniques including LC-MS/MS and NMR spectroscopy have been employed to characterize Aspalathin's stability and bioavailability, revealing challenges in its oral absorption that current formulation strategies aim to overcome.

In the context of metabolic syndrome, a 2023 clinical trial demonstrated Aspalathin's capacity to significantly reduce fasting blood glucose levels and improve insulin sensitivity in prediabetic subjects at doses of 250-500 mg/day. Parallel preclinical research has identified novel applications in neuroprotection, with Aspalathin showing blood-brain barrier permeability and protective effects against β-amyloid toxicity in Alzheimer's disease models. These findings suggest potential for multi-target therapeutic development.

The pharmaceutical industry has responded to these scientific advances with increased development activity. Patent filings for Aspalathin-based formulations have risen by 40% since 2020, particularly for combination therapies addressing metabolic disorders. However, challenges remain in standardizing extraction methods and ensuring batch-to-batch consistency, as the compound's content in natural sources varies significantly with cultivation conditions.

Future research directions highlighted in recent reviews include structure-activity relationship studies of Aspalathin derivatives and investigation of synergistic effects with other bioactive compounds. The establishment of a comprehensive safety profile through long-term toxicity studies represents another critical need for clinical translation. As the scientific understanding of this unique phytochemical continues to evolve, Aspalathin stands at the forefront of natural product drug discovery with substantial commercial potential in functional foods, nutraceuticals, and pharmaceutical applications.

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